2-(4-chlorophenoxy)-N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)acetamide
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Overview
Description
2-(4-chlorophenoxy)-N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)acetamide is a synthetic organic compound that features a chlorophenoxy group and a pyrazole moiety
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored for its potential as a pharmaceutical agent.
Industry: Used in the development of agrochemicals or other industrial products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)acetamide typically involves the following steps:
Formation of the Chlorophenoxy Intermediate: The starting material, 4-chlorophenol, undergoes a reaction with chloroacetic acid in the presence of a base to form 2-(4-chlorophenoxy)acetic acid.
Coupling with Pyrazole Derivative: The 2-(4-chlorophenoxy)acetic acid is then coupled with a pyrazole derivative, such as 1,3-dimethyl-1H-pyrazole-4-carboxaldehyde, using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This might include continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole moiety.
Reduction: Reduction reactions could target the carbonyl group in the acetamide linkage.
Substitution: The chlorophenoxy group may participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)acetamide would depend on its specific application. For instance, if it is used as an antimicrobial agent, it might target bacterial cell walls or protein synthesis pathways. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenoxy)acetic acid: A precursor in the synthesis of the target compound.
1,3-dimethyl-1H-pyrazole-4-carboxaldehyde: Another precursor used in the synthesis.
2-(4-bromophenoxy)-N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)acetamide: A similar compound with a bromine atom instead of chlorine.
Uniqueness
2-(4-chlorophenoxy)-N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)acetamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[(1,3-dimethylpyrazol-4-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O2/c1-10-11(8-18(2)17-10)7-16-14(19)9-20-13-5-3-12(15)4-6-13/h3-6,8H,7,9H2,1-2H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYCNRDXJCSOYCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1CNC(=O)COC2=CC=C(C=C2)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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